6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, an azetidine ring, and a pyridazine ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyridazine rings are aromatic and planar, while the azetidine ring is non-aromatic and may adopt a puckered conformation . The presence of the methyl groups may also influence the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms or at the carbon between the nitrogens . The azetidine ring might undergo ring-opening reactions . Again, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make this compound more polar and potentially more soluble in water . The exact properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their biological activities. For instance, Modha et al. (2002) studied the synthesis of azetidinones and thiazolidinones, which were evaluated for their antimicrobial and antitubercular activities against various microbes including Mycobacterium tuberculosis H37 Rv (Modha, Parmar, Datta, & Parekh, 2002).
Plant Growth Stimulating Effect
Pivazyan et al. (2019) researched derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, which demonstrated a notable plant growth-stimulating effect, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antimicrobial and Anticancer Activity
Compounds with a similar structural framework have been synthesized and tested for antimicrobial and anticancer activities. Habib et al. (2003) synthesized novel pyrimidine derivatives, some of which showed promising activity against Escherichia coli and in anticancer assays (Habib, Soliman, Ismail, Hassan, & Sarg, 2003).
Antimicrobial Activity Against Several Strains
Rashad et al. (2009) utilized a precursor structurally related to the compound for preparing derivatives that exhibited potent antimicrobial activity against a range of bacterial and fungal strains (Rashad, Shamroukh, Abdel-Megeid, Sayed, & Abdel-Wahed, 2009).
Synthesis of Heterocyclic Compounds
Erkin and Krutikov (2008) described the synthesis of pyrimidin-2-yl-related compounds, highlighting the chemical versatility and potential for creating various heterocyclic structures (Erkin & Krutikov, 2008).
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound and studying its properties and reactivity. If this compound has biological activity, it could also be studied in the context of medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-6-7-16(23)22(20-11)10-13-8-21(9-13)17-14-4-3-5-15(14)18-12(2)19-17/h6-7,13H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMFUUXCKDEBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC(=NC4=C3CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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